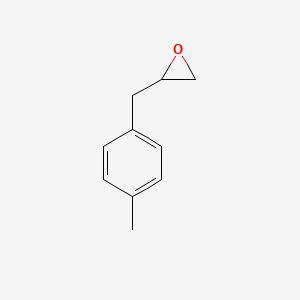
p-Methylphenylpropylene oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methylphenyl)methyl]oxirane, also known as 2-(4-methylphenyl)oxirane, is an organic compound with the molecular formula C10H12O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(4-methylphenyl)methyl]oxirane can be synthesized through several methods. One common approach involves the epoxidation of 4-methylstyrene using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
In industrial settings, the production of 2-[(4-methylphenyl)methyl]oxirane often involves the use of large-scale reactors and continuous flow processes. The epoxidation reaction is optimized for maximum efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-methylphenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Functionalized Epoxides: Produced via nucleophilic substitution.
Applications De Recherche Scientifique
2-[(4-methylphenyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed epoxide ring-opening reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 2-[(4-methylphenyl)methyl]oxirane involves the epoxide ring, which is highly reactive due to ring strain. The compound can undergo nucleophilic attack, leading to ring-opening reactions. These reactions are often catalyzed by acids, bases, or enzymes, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-methylphenyl)methyl]oxirane
- 2-[(4-bromophenyl)methyl]oxirane
- 2-[(4-fluorophenyl)methyl]oxirane
Uniqueness
2-[(4-methylphenyl)methyl]oxirane is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. These properties influence the compound’s reactivity and selectivity in various chemical reactions, making it distinct from other similar oxiranes .
Propriétés
Numéro CAS |
18458-01-0 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)methyl]oxirane |
InChI |
InChI=1S/C10H12O/c1-8-2-4-9(5-3-8)6-10-7-11-10/h2-5,10H,6-7H2,1H3 |
Clé InChI |
OAVRAFVFWOJGJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






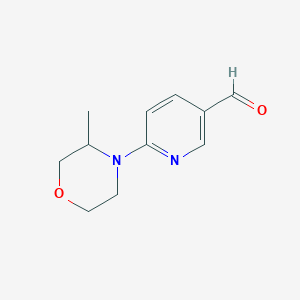

![2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B13162086.png)

![tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13162104.png)
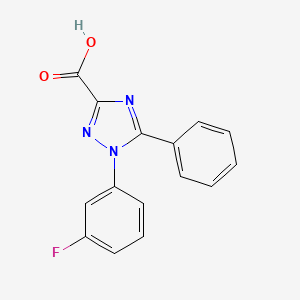
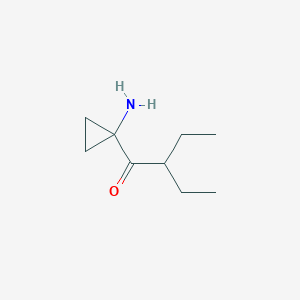

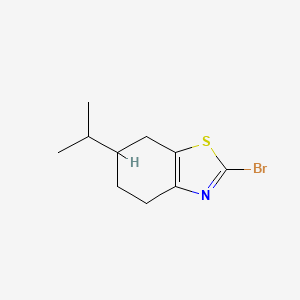
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13162130.png)
